1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene
Description
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene is a polysubstituted aromatic compound characterized by ethoxy (–OCH₂CH₃), methoxy (–OCH₃), methyl (–CH₃), and nitro (–NO₂) groups at positions 1, 5, 2, and 4 of the benzene ring, respectively. Its molecular formula is C₁₀H₁₃NO₄, with a molecular weight of 211.22 g/mol.
Properties
CAS No. |
625119-54-2 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-ethoxy-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO4/c1-4-15-9-6-10(14-3)8(11(12)13)5-7(9)2/h5-6H,4H2,1-3H3 |
InChI Key |
PSDSXJZFSNSSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Ethoxy-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by nitration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Ethoxy-5-methoxy-2-methyl-4-aminobenzene .
Scientific Research Applications
Chemistry
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:
- Oxidation: The compound can be oxidized to form quinones or other derivatives.
- Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
- Substitution Reactions: Electrophilic aromatic substitution can introduce additional substituents onto the benzene ring .
Biology
Research into the biological activity of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene and its derivatives has revealed potential therapeutic uses:
- Cytotoxicity Studies: In vitro studies have shown that derivatives can exhibit cytotoxic effects at low concentrations, indicating potential as anticancer agents. For instance, compounds with ethyl or propyl esters demonstrated significant cytotoxicity, with morphological changes in treated cells suggesting apoptosis or necrosis .
Medicine
The pharmacological properties of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene are under investigation for potential drug development. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, influencing their therapeutic efficacy .
Industry
This compound is utilized in the production of dyes and pigments, leveraging its chemical structure to create vibrant colors and enhance material properties. Its versatility allows it to be incorporated into various industrial applications .
Case Studies and Research Findings
Several studies have documented the effects and mechanisms of action related to 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene:
- Indolyl-Pyridinyl-Propenones: A study evaluated structural modifications of similar compounds, revealing that specific substitutions could significantly alter their biological profiles, enhancing cytotoxicity and disrupting microtubule polymerization.
- Cell Cycle Effects: Research indicated that some derivatives could cause cell cycle arrest in the G2/M phase, characteristic of mitotic inhibitors, suggesting potential applications in cancer therapy.
- Cytotoxicity Studies: In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects at low concentrations (as low as 0.1 µM), with observable morphological changes indicative of cell death mechanisms such as apoptosis or necrosis .
Mechanism of Action
The mechanism of action of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electron-withdrawing vs. donating groups: The nitro group (–NO₂) at position 4 in the target compound enhances electrophilic substitution reactivity compared to analogs with nitro groups at positions 2 or 5 .
- Steric effects : The ethoxy group at position 1 introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to smaller substituents like methoxy or chloro .
- Solubility : Ethoxy and methyl groups improve lipid solubility compared to polar sulfonyl or fluoro substituents .
Reactivity Differences :
Physical and Chemical Properties
| Property | 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | 5-Methoxy-1,3-dimethyl-2-nitrobenzene |
|---|---|---|---|
| Melting Point | ~85–90°C (estimated) | 92–95°C (reported) | 78–82°C (reported) |
| Boiling Point | ~300°C (decomposes) | 290°C (decomposes) | 265°C (decomposes) |
| Solubility in Ethanol | High | Moderate | High |
| Stability | Stable under inert atmosphere | Sensitive to light | Hygroscopic |
Notes:
Biological Activity
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene typically involves the use of various chemical precursors and reagents. According to a patent published in 2003, the compound can be synthesized through a reaction involving palladium on carbon (Pd/C) as a catalyst in an ethanol/ethyl acetate solvent system . The specific conditions and yields can vary based on the methodology employed.
Biological Activity Overview
1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical in numerous physiological processes, including neuromuscular transmission and cognitive functions. The compound acts as a positive allosteric modulator , enhancing the receptor's response to acetylcholine without directly activating it .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with nAChRs effectively. The nitro group and methoxy substituents are believed to play significant roles in modulating receptor activity.
Key Mechanisms:
- Allosteric Modulation : Increases the efficacy of acetylcholine at nAChRs, potentially leading to enhanced synaptic transmission.
- Cytotoxic Effects : Some studies indicate that derivatives of compounds similar to 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene exhibit cytotoxicity against certain cancer cell lines, suggesting potential anticancer properties .
Case Studies and Research Findings
Several research studies have documented the effects of related compounds and their mechanisms:
- Indolyl-Pyridinyl-Propenones : A study evaluated a series of compounds with similar structural motifs and found that modifications at specific positions could significantly alter their biological profiles. For instance, certain substitutions led to increased cytotoxicity and disruption of microtubule polymerization, indicating that structural changes can profoundly impact biological activity .
- Cell Cycle Effects : Research indicated that some derivatives could cause cell cycle arrest in the G2/M phase, which is characteristic of mitotic inhibitors. This suggests that 1-Ethoxy-5-methoxy-2-methyl-4-nitrobenzene may have similar effects on cell proliferation .
- Cytotoxicity Studies : In vitro studies demonstrated that compounds with ethyl or propyl esters exhibited cytotoxic effects at low concentrations (as low as 0.1 µM), while other less potent analogues showed diminished efficacy . The morphological changes observed in treated cells included membrane blebbing and loss of adherent cells, indicative of apoptosis or necrosis.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
